Methyl 2-(4-chloro-3-nitrophenyl)acetate
Overview
Description
“Methyl 2-(4-chloro-3-nitrophenyl)acetate” is a chemical compound with the CAS Number: 147124-37-6 . It has a molecular weight of 229.62 . The IUPAC name for this compound is methyl (4-chloro-2-nitrophenyl)acetate . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds often participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 229.62 .Scientific Research Applications
Chemical Synthesis and Characterization
- Research on structurally related nitrosubstituted acyl thioureas, including compounds with nitro and chloro substitutions on the aromatic ring, has shown their potential in DNA interaction studies, suggesting possible applications in the study of DNA-binding properties and the development of new anticancer drugs (Tahir et al., 2015).
- Studies on the synthesis and application of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates highlight the role of nitrophenyl derivatives in producing bioactive compounds, which might reflect the utility of Methyl 2-(4-chloro-3-nitrophenyl)acetate in synthesizing pharmaceuticals (Trstenjak et al., 2013).
Biodegradation and Environmental Applications
- The biodegradation of nitrophenol derivatives by specific microbial strains, as evidenced in studies on 3-methyl-4-nitrophenol, suggests potential environmental applications in the bioremediation of pollutants related to this compound (Bhushan et al., 2000).
Electrochemical Sensing
- Research into electrochemical sensors based on gold-copper alloy nanoparticles for the detection of nitroaromatic compounds points towards the potential use of this compound in developing sensors for environmental monitoring and safety applications (Shah et al., 2017).
Analytical and Diagnostic Applications
- The development of colorimetric sensors for oxyanions based on nitrophenyl derivatives indicates the possibility of utilizing this compound in creating sensitive and selective probes for chemical analysis and environmental testing (Suryanti et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(4-chloro-3-nitrophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJNXJAUOTWCJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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